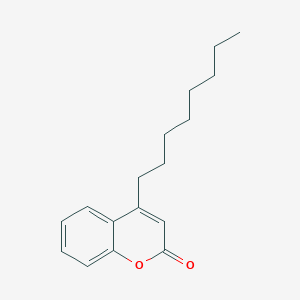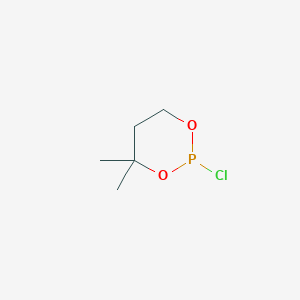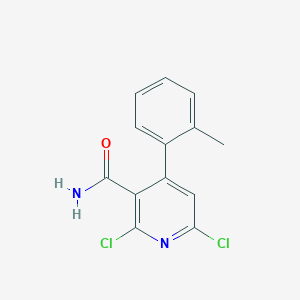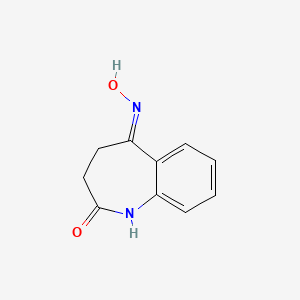
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 8th position using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products:
Oxidation: More oxidized coumarin derivatives.
Reduction: Hydroxylated coumarin derivatives.
Substitution: Alkyl or aryl-substituted coumarin derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various coumarin derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticoagulant.
- Evaluated for its anticancer and antimicrobial properties.
Industry:
- Used in the production of dyes and fragrances.
- Employed in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as anticoagulation or antimicrobial activity.
類似化合物との比較
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar coumarin backbone.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Uniqueness:
- The presence of the tert-butyl group at the 8th position provides steric hindrance, potentially altering the compound’s reactivity and biological activity.
- The combination of the oxo and carboxylic acid groups enhances the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.
This detailed article provides a comprehensive overview of 8-tert-Butyl-2-oxo-2H-1-benzopyran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
646053-12-5 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
8-tert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-14(2,3)10-6-4-5-8-7-9(12(15)16)13(17)18-11(8)10/h4-7H,1-3H3,(H,15,16) |
InChIキー |
QULOUOQPRRXCCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)




![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)

